molecular formula C8H6ClNO2 B3169793 2-Chloro-6-methoxybenzo[d]oxazole CAS No. 93794-39-9

2-Chloro-6-methoxybenzo[d]oxazole

Cat. No.: B3169793
CAS No.: 93794-39-9
M. Wt: 183.59 g/mol
InChI Key: SCMOOWBWHIIZBM-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6ClNO2. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzene ring fused to an oxazole ring, with a chlorine atom at the 2-position and a methoxy group at the 6-position.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory properties by inhibiting cox-1 .

Mode of Action

Related compounds have demonstrated weak cox-1 inhibitory activity . This suggests that 2-Chloro-6-methoxybenzo[d]oxazole might interact with its targets in a similar manner, leading to changes in the inflammatory response.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the cox-1 enzyme , which plays a crucial role in the inflammatory response. This suggests that this compound may affect similar pathways, leading to downstream effects on inflammation.

Result of Action

Similar compounds have shown anti-inflammatory effects by inhibiting cox-1 . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methoxybenzo[d]oxazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects . Additionally, this compound has been reported to exhibit antimicrobial activity by inhibiting the growth of certain bacterial strains .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation . In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with cellular macromolecules . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the solubility and excretion of the compound . The effects on metabolic flux and metabolite levels depend on the specific enzymes and cofactors involved in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization also affects the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then cyclized to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve the use of phosphorus trichloride and phosphoryl chloride in the presence of chlorine. The reaction is carried out at elevated temperatures (150-170°C) under pressure to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-methoxybenzo[d]oxazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and its chlorine atom provides a site for further functionalization .

Properties

IUPAC Name

2-chloro-6-methoxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOOWBWHIIZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Finally, pure 2-mercapto-6-methoxybenzoxazole (4.0 g, 22.2 mmol) was dissolved in thionyl chloride (15 mL). DMF (1 mL) was added to the solution and the reaction mixture was stirred at r.t for 10 min. The solvent was removed under reduced pressure. The crude product was dissolved in ethyl acetate, washed with water, dried over Na2SO4, and concentrated to give crude 2-chloro-6-methoxybenzoxazole, which was purified by chromatography with petroleum ether/ethylacetate (3:1 v/v) to afford 2-chloro-6-methoxybenzoxazole, compound 25, (3.7 g, yield 92%).
Quantity
4 g
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reactant
Reaction Step One
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15 mL
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1 mL
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Synthesis routes and methods II

Procedure details

A 100 mg portion of 6-methoxy-2-mercaptobenzoxazole and 172 mg of phosphorus pentachloride were dissolved in 35 ml of chlorobenzene to carry out 8 hours of heating under reflux. The reaction solution was poured into 300 ml of ice water and extracted three times with 100 ml of dichloromethane. The resulting organic layers were combined, dehydrated with sodium sulfate, concentrated under a reduced pressure and then purified by a silica gel column chromatography (n-hexane:chloroform=1:1), to obtain 79 mg of 2-chloro-6-methoxybenzoxazole.
Quantity
0 (± 1) mol
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172 mg
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35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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